molecular formula C10H10ClNO B14251289 (4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole CAS No. 221196-89-0

(4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14251289
CAS No.: 221196-89-0
M. Wt: 195.64 g/mol
InChI Key: DQQOJOCOHJIZJQ-VIFPVBQESA-N
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Description

(4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole is a chiral compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group and a phenyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a chloromethyl ketone with an amino alcohol in the presence of a base. The reaction conditions often require careful temperature control and the use of solvents like dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted oxazoles, dihydro-oxazoles, and other functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (4S)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(chloromethyl)-4,5-dihydro-1,3-oxazole: Lacks the phenyl group, resulting in different reactivity and applications.

    4-phenyl-4,5-dihydro-1,3-oxazole:

Uniqueness

The presence of both the chloromethyl and phenyl groups in (4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole makes it a unique compound with distinct reactivity and a wide range of applications. Its chiral nature also adds to its uniqueness, as it can exhibit enantioselective interactions in biological systems.

Properties

CAS No.

221196-89-0

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

(4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H10ClNO/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1

InChI Key

DQQOJOCOHJIZJQ-VIFPVBQESA-N

Isomeric SMILES

C1[C@H](N=C(O1)CCl)C2=CC=CC=C2

Canonical SMILES

C1C(N=C(O1)CCl)C2=CC=CC=C2

Origin of Product

United States

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